molecular formula C27H23FN2O6 B2513186 2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide CAS No. 866590-35-4

2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2513186
CAS No.: 866590-35-4
M. Wt: 490.487
InChI Key: PNAKMJXWWNIDAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide” is a research chemical with the molecular formula C27H23FN2O6 . It has a molecular weight of 490.487 . This product is not intended for human or veterinary use.


Molecular Structure Analysis

The molecular structure of this compound is based on a quinolinone core, which is a bicyclic system containing a benzene ring fused to a pyridone ring . The quinolinone core is substituted at the 3-position with a fluorobenzoyl group and at the 6 and 7 positions with methoxy groups . The quinolinone nitrogen is linked via an acetyl group to a methoxyphenyl group .

Scientific Research Applications

Structural Aspects and Fluorescence Emission

  • The compound's structural aspects were explored through the study of amide-containing isoquinoline derivatives. This research showed the formation of gels and crystalline solids upon treatment with different acids, highlighting the compound's capability to form host–guest complexes with enhanced fluorescence emission. Such properties suggest potential applications in fluorescence-based sensors or imaging agents (Karmakar et al., 2007).

Radiosynthesis for Imaging Applications

  • The compound AZD8931, closely related to the query molecule, was synthesized for PET imaging, indicating applications in biomedical imaging to track EGFR, HER2, and HER3 signaling in diseases like cancer (Wang et al., 2014).

Antimicrobial and Anticancer Activities

  • Several derivatives of quinoline, similar to the compound , have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies reveal the compound's potential utility in the development of new therapeutic agents targeting various microbial infections and cancer cells (Mehta et al., 2019).

Metabolic Studies for Drug Development

  • Understanding the metabolism of chloroacetamide herbicides and related compounds in human and rat liver microsomes aids in assessing the safety and efficacy of such compounds for potential therapeutic applications. This research can guide the development of safer drugs with fewer side effects (Coleman et al., 1999).

Anti-Inflammatory Properties

  • Novel derivatives bearing similarities to the compound were synthesized and showed significant anti-inflammatory activity. This indicates the compound's relevance in designing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Properties

IUPAC Name

2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN2O6/c1-34-19-6-4-5-18(11-19)29-25(31)15-30-14-21(26(32)16-7-9-17(28)10-8-16)27(33)20-12-23(35-2)24(36-3)13-22(20)30/h4-14H,15H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAKMJXWWNIDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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